molecular formula C25H23ClN2O2 B10934586 1-(2-chlorophenyl)-4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazole

1-(2-chlorophenyl)-4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazole

Cat. No.: B10934586
M. Wt: 418.9 g/mol
InChI Key: VXVLBTDXLKJYSP-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a 2-chlorophenyl group, an ethyl group, and two 4-methoxyphenyl groups attached to the pyrazole ring. The compound’s unique structure imparts specific chemical and biological properties, making it of interest in various scientific research fields.

Preparation Methods

The synthesis of 1-(2-chlorophenyl)-4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Substitution reactions:

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring cost-effectiveness and high yield.

Chemical Reactions Analysis

1-(2-chlorophenyl)-4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole derivatives with oxidized functional groups.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups within the compound to their reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where halogen atoms are replaced by other nucleophiles such as amines or thiols.

    Coupling reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed depend on the specific reaction and reagents used.

Scientific Research Applications

1-(2-chlorophenyl)-4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazole has several scientific research applications:

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, reducing inflammation. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

1-(2-chlorophenyl)-4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazole can be compared with other similar compounds, such as:

    1-(2-chlorophenyl)-3,5-diphenyl-1H-pyrazole: This compound lacks the ethyl and methoxy groups, resulting in different chemical and biological properties.

    1-(4-methoxyphenyl)-3,5-diphenyl-1H-pyrazole:

    1-(2-chlorophenyl)-4-ethyl-3,5-diphenyl-1H-pyrazole: This compound lacks the methoxy groups, which may affect its solubility and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C25H23ClN2O2

Molecular Weight

418.9 g/mol

IUPAC Name

1-(2-chlorophenyl)-4-ethyl-3,5-bis(4-methoxyphenyl)pyrazole

InChI

InChI=1S/C25H23ClN2O2/c1-4-21-24(17-9-13-19(29-2)14-10-17)27-28(23-8-6-5-7-22(23)26)25(21)18-11-15-20(30-3)16-12-18/h5-16H,4H2,1-3H3

InChI Key

VXVLBTDXLKJYSP-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(N=C1C2=CC=C(C=C2)OC)C3=CC=CC=C3Cl)C4=CC=C(C=C4)OC

Origin of Product

United States

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